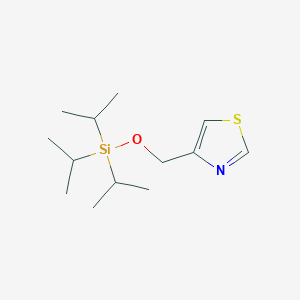

4-((Triisopropylsilyloxy)methyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H25NOSSi |

|---|---|

Molecular Weight |

271.50 g/mol |

IUPAC Name |

tri(propan-2-yl)-(1,3-thiazol-4-ylmethoxy)silane |

InChI |

InChI=1S/C13H25NOSSi/c1-10(2)17(11(3)4,12(5)6)15-7-13-8-16-9-14-13/h8-12H,7H2,1-6H3 |

InChI Key |

ADUYOXFLPGZBRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1=CSC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Triisopropylsilyloxy Methyl Thiazole

Retrosynthetic Disconnection Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process begins with the target molecule and works backward, applying "disconnections" that correspond to the reverse of reliable chemical reactions until readily available starting materials are reached. wikipedia.orgamazonaws.com

For 4-((triisopropylsilyloxy)methyl)thiazole, the most logical initial disconnection is the silicon-oxygen bond of the silyl (B83357) ether. This is a standard protecting group for an alcohol, and its removal reveals the immediate precursor, 4-(hydroxymethyl)thiazole, and a silylating agent such as triisopropylsilyl chloride (TIPSCl).

The second stage of the analysis focuses on the 4-(hydroxymethyl)thiazole core. A common and powerful method for thiazole (B1198619) synthesis is the Hantzsch reaction. A retrosynthetic disconnection based on this reaction breaks the C2-N3 and S1-C5 bonds of the thiazole ring. This leads to two precursor fragments: a thioamide (such as thioformamide) and a three-carbon α-halocarbonyl compound. To achieve the desired 4-(hydroxymethyl) substitution, this carbonyl compound must contain a protected hydroxyl group, for instance, 1-chloro-3-(benzyloxy)propan-2-one. This multi-step analysis simplifies the complex target into simpler, more accessible starting materials.

Synthesis of the Thiazole Core with a 4-Substituted Precursor

The formation of the thiazole ring is the cornerstone of the synthesis. Several methods have been developed to construct 4-substituted thiazoles, providing flexibility in the choice of starting materials and reaction conditions.

The Hantzsch thiazole synthesis is a prominent and versatile method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. bepls.com This method is highly adaptable for producing 4-substituted thiazoles, where the substituent at the 4-position is determined by the R¹ group of the α-haloketone (R¹-CO-CH₂-X). The reaction proceeds through an initial nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Microwave-assisted protocols have been shown to accelerate this reaction, often leading to lower yields but significantly shorter reaction times compared to conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Conventional Heating | 8 hours | Higher | Requires prolonged heating. |

This class of reactions is fundamentally the Hantzsch synthesis, representing one of the most reliable strategies for forming the thiazole nucleus. The reaction involves the condensation and subsequent cyclization of an α-halocarbonyl compound with a source of the S-C-N fragment, typically a thioamide or thiourea. The versatility of this method allows for the synthesis of a wide array of 2,4-disubstituted thiazoles. The process is robust and can be performed in various polar solvents, with some modern adaptations utilizing green chemistry principles such as using water as a solvent or employing catalyst-free conditions. For example, a simple and high-yielding procedure involves refluxing dithiocarbamates and α-halocarbonyl compounds in water to obtain 4-substituted-2-(alkylsulfanyl)thiazoles in good yields. bepls.com

An alternative route to 4-substituted thiazoles involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- or hetarenecarbodithioates. This method provides an efficient pathway to 4,5-disubstituted thiazoles. The reaction is typically rapid and often proceeds with high purity, sometimes avoiding the need for extensive purification steps. This approach is particularly useful for synthesizing thiazoles with specific substitution patterns at the 4 and 5 positions that may be less accessible through the traditional Hantzsch synthesis.

Modern catalytic methods offer novel pathways to thiazole synthesis. One such method is a gold-catalyzed, one-pot reaction for producing 2,4-disubstituted thiazoles. thieme-connect.com The process begins with the gold-catalyzed oxidation of a terminal alkyne in the presence of methanesulfonic acid (MsOH) to form an α-methanesulfonyloxymethyl ketone intermediate. This highly reactive intermediate is not isolated but is treated in situ with a thioamide. The subsequent cyclization reaction furnishes the 4-substituted thiazole in high yield. thieme-connect.com This methodology is noted for its operational simplicity and broad substrate scope, accommodating various functional groups on both the alkyne and thioamide partners. thieme-connect.com

Table 2: Substrate Scope in Gold-Catalyzed Thiazole Synthesis

| Alkyne Substituent (R¹) | Thioamide Substituent (R²) |

|---|---|

| n-Decyl | Methyl |

| (CH₂)₄Cl | Phenyl |

| (CH₂)₄OBn | Styryl |

| (CH₂)₄OTIPS | Thiophen-2-yl |

Installation of the Hydroxymethyl Moiety at the Thiazole 4-Position

A critical step in the synthesis is the introduction of the hydroxymethyl (-CH₂OH) group at the 4-position of the thiazole ring. This can be achieved either by carrying the functional group through the ring-forming reaction on a suitable precursor or by functional group interconversion on a pre-formed thiazole.

One common strategy involves the reduction of a thiazole-4-carboxylic acid ester. For example, a patent describes the reduction of a thiazole ester to the corresponding alcohol using sodium borohydride in the presence of aluminum trichloride (AlCl₃) in a solvent like monoglyme or THF. google.com Another patent discloses the use of lithium aluminium hydride (LiAlH₄) for a similar transformation, although this reagent is more hazardous for large-scale operations. google.com

Alternatively, the hydroxymethyl group, in a protected form, can be incorporated into one of the building blocks before the thiazole ring is formed. The gold-catalyzed synthesis from an alkyne, for instance, can utilize a starting material that already contains a protected hydroxyl group, such as an alkyne with a terminal triisopropylsilyl (TIPS) ether moiety. thieme-connect.com

Once 4-(hydroxymethyl)thiazole is obtained, the final step is the protection of the alcohol. The triisopropylsilyl (TIPS) group is a robust protecting group for alcohols. The protection is typically achieved by reacting 4-(hydroxymethyl)thiazole with triisopropylsilyl chloride (TIPSCl) in the presence of a base, such as imidazole. researchgate.net This reaction efficiently converts the primary alcohol to its corresponding TIPS ether, yielding the final target compound, this compound.

Triisopropylsilyl (TIPS) Ether Formation

The formation of a TIPS ether from an alcohol involves the reaction of the alcohol with a silylating agent, typically triisopropylsilyl chloride (TIPSCl), in the presence of a base. The bulky triisopropylsilyl group provides high steric hindrance, which can be exploited for selective protection of less hindered hydroxyl groups.

The selective silylation of primary alcohols in the presence of secondary or tertiary alcohols is a key feature of using sterically demanding silylating agents like triisopropylsilyl chloride. This selectivity is primarily driven by the steric accessibility of the hydroxyl group. Primary alcohols, being the least sterically hindered, react more readily with the bulky TIPSCl.

Several factors influence the selectivity of this reaction:

Steric Hindrance: The inherent steric bulk of the TIPS group is the primary determinant of selectivity. The three isopropyl substituents create significant steric screening around the silicon atom, favoring reaction with the most accessible hydroxyl group.

Reaction Temperature: Lower temperatures generally enhance selectivity, as the kinetic differences between the silylation of primary and other alcohols become more pronounced.

Solvent: The choice of solvent can influence reaction rates and selectivity. Apolar solvents are often used, and their coordination with the reagents can affect the steric environment of the reaction.

Base: The nature and amount of the base used can also modulate the reactivity and selectivity of the silylation reaction.

Catalyst-controlled substrate-selective silylation of primary alcohols has also been reported, where the selectivity is independent of the innate reactivity based on the steric environment. google.comchemhelpasap.com This approach utilizes specific catalysts that can discriminate between different primary alcohols based on other functional groups present in the molecules. google.comchemhelpasap.com

Table 1: Factors Influencing Selective Silylation of Primary Alcohols

| Factor | Influence on Selectivity | Rationale |

| Silyl Group Sterics | High steric bulk (e.g., TIPS) favors primary alcohols. | Reduced steric clash during the transition state. |

| Temperature | Lower temperatures generally increase selectivity. | Exaggerates kinetic differences in reactivity. |

| Solvent Polarity | Apolar solvents are commonly employed. | Can influence reagent aggregation and effective steric bulk. |

| Catalyst/Base | Choice of base can fine-tune reactivity. | Affects the concentration of the reactive alkoxide species. |

The silylation of alcohols with triisopropylsilyl chloride is typically facilitated by a base to neutralize the hydrochloric acid byproduct. Imidazole is a commonly used and effective catalyst for this transformation. researchgate.netresearchgate.net

The mechanism of imidazole-catalyzed silylation is believed to involve the formation of a more reactive silylating intermediate, the silylimidazolium ion. This intermediate is then attacked by the alcohol to form the silyl ether, regenerating the imidazole catalyst. The use of an auxiliary base, such as triethylamine, may be required to drive the reaction to completion by neutralizing the generated acid.

Other reagents and catalysts can also be employed for TIPS ether synthesis:

4-Dimethylaminopyridine (DMAP): Often used as a more potent catalyst than imidazole, particularly for hindered alcohols. DMAP-catalyzed reactions in apolar solvents can show high selectivity.

N-Methylimidazole (NMI): Reactions of alcohols with silyl chlorides in the presence of N-methylimidazole can be significantly accelerated by the addition of iodine. prepchem.com

Proazaphosphatranes: These commercially available compounds are efficient and mild catalysts for the silylation of a wide variety of alcohols and phenols. prepchem.com

Table 2: Common Catalysts and Reagents for TIPS Ether Synthesis

| Catalyst/Reagent | Role | Typical Conditions |

| Imidazole | Catalyst and acid scavenger | TIPSCl, Imidazole, in DMF or CH₂Cl₂ |

| 4-Dimethylaminopyridine (DMAP) | Highly active catalyst | TIPSCl, DMAP, Et₃N, in CH₂Cl₂ |

| N-Methylimidazole/Iodine | Catalyst system | TIPSCl, NMI, I₂, in various organic solvents |

| Triethylamine (Et₃N) | Base (acid scavenger) | Often used in conjunction with a catalyst like DMAP |

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the silylation of alcohols. researchgate.netresearchgate.net This technique offers several advantages over conventional heating methods, such as significantly reduced reaction times, often leading to higher yields and cleaner reactions. nih.gov

The use of microwave irradiation for the silylation of alcohols with triisopropylsilyl chloride and imidazole has been shown to be a very simple and efficient method. researchgate.netresearchgate.net High selectivity for the silylation of primary and secondary alcohols has been observed under these conditions. researchgate.netresearchgate.net Microwave-assisted procedures can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. google.commdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Silylation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Seconds to minutes researchgate.netresearchgate.net |

| Yields | Variable, can be lower | Often high to excellent researchgate.netresearchgate.net |

| Selectivity | Good | High selectivity observed researchgate.netresearchgate.net |

| Conditions | Often requires reflux temperatures | Can be performed at lower bulk temperatures |

| Solvent Use | Typically requires a solvent | Solvent-free conditions are possible google.com |

Total Synthesis and Optimization of Reaction Conditions for the Compound

The total synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the 4-(hydroxymethyl)thiazole precursor, followed by the silylation of the primary alcohol.

Step 1: Synthesis of 4-(hydroxymethyl)thiazole

A plausible route for the synthesis of 4-(hydroxymethyl)thiazole is through the Hantzsch thiazole synthesis. This classic method involves the reaction of an α-haloketone with a thioamide. For the synthesis of 4-(hydroxymethyl)thiazole, a suitable α-haloketone precursor bearing a protected hydroxyl group would be required, which would then be reacted with thioformamide.

A potential starting material is 1,3-dihydroxyacetone, which can be protected and then halogenated to provide the necessary α-haloketone. The subsequent reaction with thioformamide would yield the thiazole ring, followed by deprotection to reveal the hydroxymethyl group.

Step 2: Silylation of 4-(hydroxymethyl)thiazole

The final step is the protection of the primary alcohol of 4-(hydroxymethyl)thiazole as a TIPS ether. Based on the principles discussed in the previous sections, this would typically involve reacting 4-(hydroxymethyl)thiazole with triisopropylsilyl chloride in the presence of a base such as imidazole in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Optimization of Reaction Conditions

The optimization of this synthetic sequence would involve several key aspects:

For the Hantzsch Synthesis:

Choice of Protecting Group: Selecting an appropriate protecting group for the hydroxyl function of dihydroxyacetone that is stable to the reaction conditions and can be removed without affecting the thiazole ring.

Reaction Conditions: Optimizing the temperature, solvent, and reaction time for the cyclization reaction to maximize the yield of the thiazole precursor.

Purification: Developing an efficient method for the purification of the intermediate and final 4-(hydroxymethyl)thiazole.

For the Silylation Step:

Base/Catalyst: Screening different bases (e.g., imidazole, DMAP, triethylamine) and their stoichiometry to find the optimal conditions for efficient silylation.

Solvent: Evaluating the effect of different solvents (e.g., DCM, DMF, THF) on the reaction rate and yield.

Temperature and Time: Optimizing the reaction temperature and time to ensure complete conversion while minimizing potential side reactions.

Microwave Assistance: Exploring the use of microwave irradiation to potentially shorten the reaction time and improve the efficiency of the silylation step.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the parameter space and identify the optimal conditions for both steps of the synthesis.

Reactivity and Derivatization of 4 Triisopropylsilyloxy Methyl Thiazole

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity towards nucleophiles and strong bases. The presence of the sulfur atom at position 1 and the nitrogen atom at position 3 influences the electron density around the ring, making the proton at the C2 position particularly acidic and thus susceptible to deprotonation. pharmaguideline.com The positions C4 and C5 are less electron-deficient, with C5 being slightly electron-rich, making it a target for electrophilic substitution, especially when activating groups are present. pharmaguideline.comnih.gov

One of the most powerful methods for the functionalization of thiazoles is directed lithiation, an adaptation of directed ortho metalation (DoM). wikipedia.org This reaction involves the deprotonation of the most acidic proton on the ring by a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. pharmaguideline.comwikipedia.org For the thiazole ring system, the proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.commdpi.com

In the case of 4-((triisopropylsilyloxy)methyl)thiazole, treatment with an organolithium reagent at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) is expected to regioselectively generate 2-lithio-4-((triisopropylsilyloxy)methyl)thiazole. This nucleophilic intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to install a new substituent at the C2 position. pharmaguideline.com This two-step sequence provides a reliable method for introducing functional diversity onto the thiazole core.

The scope of this reaction is broad, as the lithiated intermediate can react with numerous electrophiles. This versatility allows for the synthesis of a diverse array of 2-substituted thiazole derivatives.

| Electrophile | Product Type | Reference |

|---|---|---|

| Aldehydes/Ketones | Secondary/Tertiary Alcohols | pharmaguideline.com |

| Alkyl Halides | 2-Alkylthiazoles | pharmaguideline.com |

| Carbon Dioxide (CO₂) | Thiazole-2-carboxylic acid | analis.com.my |

| N,N-Dimethylformamide (DMF) | Thiazole-2-carboxaldehyde | analis.com.my |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods for functionalizing this compound, a halogenated precursor is required. Bromination of the thiazole ring, which typically occurs at the C5 position in the presence of an activating group at C2 or a directing group at C4, would yield a versatile substrate for cross-coupling. A plausible precursor for this strategy is 5-bromo-4-((triisopropylsilyloxy)methyl)thiazole.

This brominated derivative can participate in a variety of well-established cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the bromothiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netslideshare.netresearchgate.net It is widely used for forming aryl-aryl or aryl-vinyl bonds and is known for its mild conditions and tolerance of many functional groups. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the bromothiazole, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org This method is particularly effective for forming bonds between sp², sp³, and sp carbon atoms.

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the halogenated thiazole using a palladium catalyst. nih.gov A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents.

These reactions provide powerful and modular routes to introduce complex substituents, such as aryl, heteroaryl, vinyl, or alkyl groups, at the C5 position of the thiazole ring, starting from a common halogenated intermediate.

| Reaction Name | Organometallic Reagent | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | Mild conditions, high functional group tolerance. | researchgate.netresearchgate.net |

| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel | Couples sp³, sp², and sp carbons; highly reactive. | nih.gov |

| Stille | Organotin (e.g., R-Sn(Alkyl)₃) | Palladium | Air and moisture stable reagents; excellent functional group tolerance. | nih.gov |

Beyond simple substitution, the thiazole ring can undergo more profound structural changes, including ring transformations and annulation reactions. These processes can dramatically alter the heterocyclic core, providing access to different ring systems.

Cycloaddition Reactions: Thiazoles can participate as dienes in Diels-Alder reactions with reactive dienophiles like alkynes. These reactions often proceed at high temperatures and are typically followed by the extrusion of sulfur, leading to the formation of a pyridine ring. mdpi.com This transformation offers a synthetic route from a five-membered thiazole system to a six-membered pyridine system.

Reductive Ring Opening: The thiazole ring can be cleaved under reductive conditions. For instance, treatment with sodium in liquid ammonia can lead to the reductive opening of the ring, yielding substituted propenethiolates. The specific outcome of such reactions depends heavily on the substituents present on the thiazole ring.

Annulation Reactions: Thiazole derivatives can be used as building blocks in annulation reactions to construct fused heterocyclic systems. For example, appropriately substituted thiazolones can undergo phosphine-catalyzed [4+2] annulation with allenoates to produce pyrano[2,3-d]thiazole derivatives. These reactions build a new ring onto the existing thiazole framework, creating more complex polycyclic structures.

Transformations of the Protected Hydroxymethyl Group

The (triisopropylsilyloxy)methyl substituent at the C4 position offers a synthetic handle that can be manipulated independently of the thiazole ring under appropriate conditions. The bulky triisopropylsilyl (TIPS) group is a robust protecting group for the primary alcohol, stable to a variety of reaction conditions, including organolithium reagents and many cross-coupling conditions. Its removal is a key step to unmask the hydroxymethyl functionality for further elaboration.

The selective removal of the TIPS group is crucial for the synthetic utility of this compound. Chemoselectivity is paramount, requiring conditions that cleave the silicon-oxygen bond without affecting the thiazole ring or other functional groups that may have been installed.

The most common and effective method for the deprotection of silyl (B83357) ethers is the use of fluoride (B91410) ion sources. mdpi.com Tetra-n-butylammonium fluoride (TBAF) is the most frequently used reagent for this purpose. wikipedia.org It is typically employed as a solution in an organic solvent like THF. mdpi.com

The mechanism of desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a hypervalent pentacoordinate silicon intermediate. The driving force for the reaction is the formation of the exceptionally strong silicon-fluoride bond, which is significantly stronger than the silicon-oxygen bond.

The reaction is generally performed at room temperature and is highly efficient. However, TBAF is also basic, which can lead to side reactions in base-sensitive substrates. In such cases, buffering the reaction mixture with a mild acid like acetic acid can mitigate these undesired effects. The relative stability of different silyl ethers to fluoride-induced cleavage is generally TMS < TES < TIPS < TBS < TBDPS, meaning that more forcing conditions may be required to cleave the bulkier and more stable TIPS group compared to a trimethylsilyl (B98337) (TMS) ether.

| Reagent | Solvent | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| TBAF (1M solution) | THF | 0 °C to room temperature | Most common method; can be basic. | mdpi.com |

| HF•Pyridine | THF / Pyridine | Room temperature | Buffered fluoride source, less basic than TBAF. | |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | THF / DMF | Room temperature | Anhydrous fluoride source. |

Table of Compounds

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| This compound | - |

| 5-bromo-2-((triisopropylsilyloxy)methyl)thiazole | - |

| Tetra-n-butylammonium fluoride | TBAF |

| Triisopropylsilyl | TIPS |

| n-butyllithium | n-BuLi |

| Tetrahydrofuran | THF |

| 2-lithio-4-((triisopropylsilyloxy)methyl)thiazole | - |

| N,N-Dimethylformamide | DMF |

| Pyridine | - |

| Acetic Acid | - |

| Trimethylsilyl | TMS |

Chemoselective Deprotection of the TIPS Ether

Acid-Catalyzed Removal of the TIPS Group

The triisopropylsilyl (TIPS) group is known for its significant steric bulk and relative stability compared to smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES). This stability makes it robust enough to withstand a range of reaction conditions. However, it can be efficiently removed to regenerate the parent alcohol, 4-(hydroxymethyl)thiazole, through acid-catalyzed hydrolysis.

The deprotection is typically carried out using protic acids in an aqueous or alcoholic solvent mixture. Common reagents and conditions for this transformation include:

Aqueous Acids: Dilute solutions of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a co-solvent like tetrahydrofuran (THF) or methanol are effective.

Organic Acids: Acids like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) in an appropriate solvent can also be employed.

The relative stability of silyl ethers towards acid-catalyzed hydrolysis generally follows the order: TMS < TES < tert-Butyldimethylsilyl (TBS) < TIPS. gelest.com Consequently, conditions required to cleave a TIPS ether are typically harsher than those needed for less bulky silyl groups. While effective, acid-mediated deprotection can sometimes lead to lower yields if other acid-sensitive functional groups are present in the molecule or if side reactions like lactonization are possible in more complex substrates. nih.gov Fluoride-based reagents, such as tetra-n-butylammonium fluoride (TBAF), provide an alternative, non-acidic method for silyl ether cleavage. nih.gov More recently, novel methods such as microwave-assisted deprotection using reagents like Selectfluor have been developed for the efficient cleavage of robust silyl ethers, including TIPS. organic-chemistry.org

Subsequent Transformations of the Regenerated Hydroxyl Group

Once deprotected, the primary alcohol of 4-(hydroxymethyl)thiazole becomes a versatile functional handle for further derivatization. This allows for the introduction of new functional groups and the extension of the molecular framework.

Oxidation Reactions

The primary hydroxyl group of 4-(hydroxymethyl)thiazole can be oxidized to yield either the corresponding aldehyde, 4-formylthiazole, or the carboxylic acid, thiazole-4-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include manganese dioxide (MnO₂), chromium trioxide (CrO₃), and sodium hypochlorite (NaOCl). nih.gov These methods have been successfully applied to isomers like 4-methyl-5-(hydroxymethyl)thiazole, indicating their applicability to this substrate. nih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Thiazole rings are subject to various reactions, including oxidation, and the specific outcome can be influenced by the substituents present on the ring. researchgate.net

The resulting 4-formylthiazole is a key intermediate, for example, in the synthesis of the third-generation cephalosporin antibacterial agent, cefditoren pivoxil. nih.gov

Esterification and Etherification Reactions

The nucleophilic nature of the hydroxyl group in 4-(hydroxymethyl)thiazole allows it to readily participate in esterification and etherification reactions.

Esterification: Esters can be prepared by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. For sensitive substrates, mild coupling agents developed for peptide synthesis, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), can be used to facilitate the reaction between a carboxylic acid and the alcohol under neutral conditions, leading to excellent yields. luxembourg-bio.com

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis. This typically involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (R-X), forming a new C-O bond. Transetherification under certain catalytic conditions is also a possible route. organic-chemistry.org

Halogenation and Nucleophilic Substitution

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

The resulting 4-(halomethyl)thiazole or its sulfonate ester equivalent is an excellent substrate for Sₙ2 reactions. The halogen atom can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functionalities. pharmaguideline.comtcichemicals.com Halogenated thiazoles are important intermediates in the synthesis of pharmaceuticals. cymitquimica.com Nucleophilic substitution reactions on halogenated azole derivatives are a common strategy for building molecular complexity. researchgate.netrsc.org This two-step sequence provides a powerful method for C-N, C-O, C-S, and C-C bond formation at the methylene (B1212753) position adjacent to the thiazole ring.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Precursor in the Synthesis of Complex Heterocyclic Systems

4-((Triisopropylsilyloxy)methyl)thiazole is a strategically designed building block for the elaboration of more complex heterocyclic architectures, such as di- and tri-thiazole systems or fused heterocycles. nih.gov The reactivity of the thiazole (B1198619) ring can be selectively manipulated at the C2 and C5 positions, while the C4 substituent remains protected.

The most acidic proton on the thiazole ring is at the C2 position, which can be selectively removed by strong organolithium bases like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form a stable 2-lithiothiazole species. nih.govnih.gov This nucleophilic intermediate can then be reacted with a variety of electrophiles to introduce diverse functional groups exclusively at the C2 position. The bulky and electronically stable TIPS ether is fully compatible with these harsh basic conditions.

Alternatively, the C5 position can be functionalized through electrophilic aromatic substitution, such as bromination using N-bromosuccinimide (NBS). This yields a 5-bromo-4-((triisopropylsilyloxy)methyl)thiazole intermediate, which can then participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to form carbon-carbon or carbon-heteroatom bonds. By employing sequential lithiation/electrophilic quench and halogenation/cross-coupling reactions, chemists can precisely install substituents at both the C2 and C5 positions, using this compound as the starting framework to build intricate heterocyclic systems.

Application in Natural Product Total Synthesis

The thiazole moiety is a common feature in many complex peptide-derived natural products isolated from marine organisms, which often exhibit potent biological activities. nih.govmdpi.com The convergent synthesis of these large molecules relies on the preparation of stable, optically pure building blocks that can be coupled together in a stepwise fashion. researchgate.net this compound and its derivatives are ideal for this purpose.

For instance, many marine metabolites, such as the lyngbyabellins and dolabellins, contain multiple thiazole rings, some of which bear functionalized side chains at the C4 position. mdpi.comresearchgate.net The total synthesis of these molecules often involves the coupling of complex thiazole-containing fragments. The use of a TIPS-protected hydroxymethyl group at C4 offers several advantages:

Robust Protection: The TIPS group is stable to a wide range of reagents used in peptide coupling, oxidation, reduction, and organometallic reactions, ensuring the integrity of the hydroxymethyl group throughout a multi-step synthesis.

Latent Functionality: After the core structure of the natural product has been assembled, the TIPS group can be selectively removed under mild conditions (e.g., using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride, TBAF) to reveal the primary alcohol.

Synthetic Handle: The unmasked hydroxyl group can serve as a point for late-stage functionalization, such as esterification to couple with another part of the molecule, as seen in the retrosynthesis of compounds like Lyngbyabellin M. researchgate.net

The table below lists representative natural products that feature a 4-(hydroxymethyl)thiazole or related C4-substituted thiazole core, highlighting the importance of building blocks like the title compound.

| Natural Product | Source Organism | Key Structural Features |

| Lyngbyabellin M | Cyanobacterium Moorea bouillonii | Contains two distinct thiazole moieties and a chlorinated octanoic acid chain. mdpi.comresearchgate.net |

| Dolabellin | Sea hare Dolabella auricularia | A cytotoxic bisthiazole metabolite. mdpi.com |

| Tiazofurin | Synthetic origin | C-nucleoside analogue with antineoplastic activity. nih.gov |

| Epothilones | Soil bacterium Sorangium cellulosum | A class of macrolides containing a thiazole ring, used as anticancer agents. nih.gov |

Contributions to the Development of Novel Synthetic Methodologies and Reagents

The predictable and selective reactivity of this compound contributes to the development of synthetic methodologies for creating libraries of substituted thiazoles. The directed metalation of the C2 position is a powerful tool in this regard. As previously mentioned, treatment with n-BuLi generates a C2-lithiated intermediate that serves as a versatile nucleophile. nih.gov

This methodology allows for the systematic synthesis of a wide range of 2,4-disubstituted thiazoles from a single, readily accessible precursor. The reaction of the lithiated species with different electrophiles provides a reliable route to compounds that would be difficult to access through traditional Hantzsch-type thiazole syntheses, which typically build the ring from acyclic precursors. The table below illustrates the potential diversity of products that can be generated from this single building block, showcasing its utility as a platform for developing new chemical entities.

| Electrophile | Reagent Example | Resulting C2-Substituted Product Structure |

| Proton Source | H₂O | This compound (starting material) |

| Alkyl Halide | Iodomethane (CH₃I) | 2-Methyl-4-((triisopropylsilyloxy)methyl)thiazole |

| Aldehyde | Benzaldehyde (PhCHO) | Phenyl(4-((triisopropylsilyloxy)methyl)thiazol-2-yl)methanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(4-((Triisopropylsilyloxy)methyl)thiazol-2-yl)propan-2-ol |

| Isocyanate | Phenyl isocyanate (PhNCO) | N-Phenyl-4-((triisopropylsilyloxy)methyl)thiazole-2-carboxamide |

| Disulfide | Dimethyl disulfide (MeSSMe) | 2-(Methylthio)-4-((triisopropylsilyloxy)methyl)thiazole |

| Halogen Source | 1,2-Diiodoethane (ICH₂CH₂I) | 2-Iodo-4-((triisopropylsilyloxy)methyl)thiazole |

Integration into Multi-Component Reactions and Cascade Processes for Scaffold Assembly

Multi-component reactions (MCRs) and cascade processes are highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation, thereby saving time, resources, and reducing waste. While specific examples detailing the integration of this compound into MCRs are not extensively documented, its structure makes it a prime candidate for such processes.

For example, a halogenated derivative, such as 2-bromo- or 2-iodo-4-((triisopropylsilyloxy)methyl)thiazole, could be employed in palladium-catalyzed MCRs. One could envision a cascade sequence where the C2-halide undergoes a Sonogashira coupling with a terminal alkyne, followed by an in-situ intramolecular cyclization with a pendant nucleophile to rapidly construct fused heterocyclic systems. The pre-installed, protected functional group at the C4 position adds another layer of molecular complexity and provides a handle for further diversification of the resulting scaffold. Such strategies are at the forefront of efforts to build molecular libraries for drug discovery.

Analytical and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing precise information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: Proton NMR spectroscopy of 4-((Triisopropylsilyloxy)methyl)thiazole allows for the identification of all proton-containing fragments of the molecule. The spectrum is expected to show distinct signals for the thiazole (B1198619) ring protons, the methylene (B1212753) protons adjacent to the silyloxy group, and the protons of the triisopropylsilyl group. The chemical shifts (δ) are indicative of the electronic environment of the protons, and the coupling patterns reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the thiazole ring carbons, the methylene carbon, and the carbons of the triisopropylsilyl group are observed in characteristic regions of the spectrum, confirming the carbon framework of the compound.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool specifically used to characterize organosilicon compounds. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, corresponding to the silicon atom of the triisopropylsilyloxy group. The chemical shift of this signal is characteristic of a silicon atom bonded to three isopropyl groups and one oxygen atom, providing direct evidence for the presence and nature of the silyl (B83357) ether moiety.

| NMR Data for this compound | |

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H | Signals for thiazole ring protons, methylene protons (-CH₂-O), and triisopropylsilyl protons (-CH- and -CH₃). |

| ¹³C | Resonances for thiazole ring carbons, methylene carbon, and triisopropylsilyl carbons. |

| ²⁹Si | A single resonance characteristic of a triisopropylsilyloxy group. |

High-Resolution Mass Spectrometry for Molecular Formula and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₁₃H₂₅NOSSi), HRMS provides an exact mass measurement of the molecular ion, which can be compared to the calculated theoretical mass. This comparison allows for the unambiguous confirmation of the molecular formula. The high accuracy of this technique also serves as a stringent test of the sample's purity.

| HRMS Data for this compound | |

| Molecular Formula | C₁₃H₂₅NOSSi |

| Calculated Molecular Weight | 271.1504 g/mol |

| Expected HRMS Result | A measured mass that closely matches the calculated mass, confirming the elemental composition. |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. These include the C-H stretching vibrations of the thiazole ring and the alkyl groups of the silyl ether, the C=N and C=C stretching vibrations of the thiazole ring, and the strong Si-O-C stretching vibration, which is a hallmark of silyl ethers.

| Key IR Absorption Bands for this compound | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic/aliphatic) | ~3100-2850 |

| C=N, C=C (thiazole ring) | ~1600-1450 |

| Si-O-C | ~1100-1000 (strong) |

Chromatographic Techniques for Purity and Isolation in Research Settings

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds in a research context.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. For this compound, a single spot on the TLC plate under appropriate solvent conditions would suggest a high degree of purity.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is commonly employed. A stationary phase such as silica (B1680970) gel is used, and a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is chosen to effectively separate the desired product from any unreacted starting materials or byproducts.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For a more rigorous assessment of purity, GC and HPLC are utilized. These techniques provide quantitative information about the purity of the sample by separating it into its individual components. A single sharp peak in the chromatogram is indicative of a pure compound.

| Chromatographic Methods for this compound | |

| Technique | Application |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. |

| Column Chromatography | Preparative purification. |

| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. |

Computational and Mechanistic Studies

Quantum Chemical Investigations of Electronic Properties and Aromaticity of Thiazole (B1198619) Rings

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and aromaticity of the thiazole ring. These studies provide insights into the electron distribution, orbital energies, and reactivity of thiazole and its derivatives. The thiazole ring is an aromatic heterocycle, with its aromaticity arising from the delocalization of six π-electrons over the five-membered ring.

The electronic properties of the thiazole ring are significantly influenced by the nature and position of substituents. In the case of 4-((triisopropylsilyloxy)methyl)thiazole, the substituent at the C4 position is a triisopropylsilyloxymethyl group. This group is generally considered to be electron-donating in nature. Computational studies on various substituted thiazoles have shown that electron-donating groups tend to increase the electron density on the thiazole ring, which can, in turn, affect its reactivity towards electrophiles and nucleophiles.

The following table summarizes typical quantum chemical parameters calculated for substituted thiazoles, providing a general idea of the electronic landscape of such molecules.

| Parameter | Description | General Trend for Electron-Donating Substituents |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Increases (less negative) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | May increase or decrease depending on the substituent |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Generally decreases |

| Dipole Moment | Measure of the polarity of the molecule | Varies depending on the substituent's nature and position |

| NICS(0) | Nucleus-Independent Chemical Shift at the ring center | Negative values indicate aromaticity |

| HOMA | Harmonic Oscillator Model of Aromaticity index | Values close to 1 indicate high aromaticity |

Reaction Mechanism Elucidation for Synthetic Transformations involving the Compound

The elucidation of reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. While specific mechanistic studies focused solely on this compound are limited, the reactivity of the thiazole ring and the role of the silyl (B83357) protecting group are well-documented, allowing for the postulation of plausible reaction pathways.

One of the key synthetic transformations involving this compound is its formation. The synthesis often starts from a precursor containing the 4-(hydroxymethyl)thiazole core, which is then protected with a triisopropylsilyl group. The mechanism of this silylation reaction typically involves the nucleophilic attack of the hydroxyl oxygen on the silicon atom of a triisopropylsilylating agent, such as triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole. The base deprotonates the alcohol, increasing its nucleophilicity, and facilitates the departure of the chloride leaving group.

Another important aspect is the reactivity of the thiazole ring itself. The C2 position of the thiazole ring is known to be the most acidic and can be deprotonated by strong bases, such as organolithium reagents, to form a thiazol-2-yl anion. This anion can then react with various electrophiles. The presence of the bulky triisopropylsilyl group at the C4 position can sterically influence the approach of reagents to the neighboring C5 and N3 positions.

Furthermore, the C5 position of the thiazole ring is susceptible to electrophilic substitution, although the reactivity is generally lower than that of more electron-rich heterocycles like pyrrole (B145914) and furan. The electron-donating nature of the silyloxymethyl group at C4 would be expected to activate the C5 position towards electrophilic attack. Mechanistic studies of such electrophilic substitutions on substituted thiazoles often involve the formation of a sigma complex (Wheland intermediate), and the stability of this intermediate determines the regioselectivity of the reaction.

The cleavage of the triisopropylsilyl ether to regenerate the alcohol is another fundamental transformation. This is typically achieved under acidic conditions or with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The mechanism of acid-catalyzed desilylation involves protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water) on the silicon atom. In the case of fluoride-mediated cleavage, the high affinity of fluoride for silicon drives the reaction, forming a stable Si-F bond and liberating the alkoxide.

Conformational Analysis and Steric Hindrance Effects of the Triisopropylsilyl Group on Reactivity

The triisopropylsilyl (TIPS) group is a bulky protecting group, and its size and conformational flexibility play a significant role in the reactivity of this compound. The three isopropyl groups attached to the silicon atom can adopt various conformations, and their orientation can sterically hinder the approach of reagents to nearby reactive sites on the thiazole ring.

Conformational analysis of the triisopropylsilyl group reveals that the C-H bonds of the isopropyl groups can shield the central silicon atom and the protected hydroxyl group. This steric bulk is a key factor in the stability of the TIPS ether under various reaction conditions. Compared to smaller silyl groups like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES), the TIPS group offers significantly greater steric protection, making it more robust towards acidic and basic hydrolysis.

The steric hindrance imposed by the TIPS group in this compound can influence the regioselectivity of reactions on the thiazole ring. For instance, in reactions involving the deprotonation of the C2 position, the bulky silyl group might direct the approach of the base and subsequent electrophiles. Similarly, for electrophilic substitution at the C5 position, the TIPS group could sterically disfavor the approach of very large electrophiles.

The table below provides a qualitative comparison of the steric and electronic effects of common silyl protecting groups, highlighting the properties of the TIPS group.

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid | Relative Stability to Base |

| Trimethylsilyl | TMS | Small | Low | Low |

| Triethylsilyl | TES | Medium | Moderate | Moderate |

| tert-Butyldimethylsilyl | TBDMS | Medium-Large | High | High |

| tert-Butyldiphenylsilyl | TBDPS | Large | Very High | High |

| Triisopropylsilyl | TIPS | Very Large | Very High | Very High |

The significant steric hindrance of the TIPS group can also be exploited to achieve selective reactions. For example, if other functional groups are present on the thiazole ring or on a side chain, the TIPS group can prevent their reaction by physically blocking access to them. This directing effect is a powerful tool in multi-step organic synthesis.

Future Perspectives in Thiazole and Silyl Ether Chemistry

Innovations in Green and Sustainable Synthetic Approaches for Analogues

The principles of green chemistry are increasingly influencing the synthesis of thiazole (B1198619) derivatives and the protection/deprotection of silyl (B83357) ethers. nih.govstrath.ac.uksci-hub.sespringerprofessional.de Conventional synthetic methods often rely on hazardous reagents and volatile organic solvents, leading to significant waste generation. nih.govsci-hub.se To mitigate these environmental concerns, researchers are focusing on developing more sustainable alternatives.

For silyl ethers, green chemistry is inspiring new methods for their introduction and removal. This includes the development of catalytic silylation procedures that avoid the use of stoichiometric activating agents and the exploration of milder and more selective deprotection protocols that reduce waste and improve atom economy.

Exploration of New Reactivity Modes for Thiazole Scaffolds

The thiazole ring is a versatile scaffold, and ongoing research is focused on uncovering new ways to functionalize this heterocycle. numberanalytics.comrsc.org A significant area of exploration is the direct C-H bond functionalization, which allows for the introduction of various substituents onto the thiazole ring without the need for pre-functionalized starting materials. mdpi.com This approach is highly atom-economical and can provide access to novel derivatives that would be difficult to synthesize using traditional methods.

Researchers are developing new catalytic systems, often based on transition metals like palladium and rhodium, to achieve regioselective C-H activation at different positions of the thiazole ring. rsc.orgmdpi.com This allows for the programmed synthesis of multifunctionalized thiazoles with precise control over the substitution pattern. mdpi.com The exploration of novel coupling partners in these C-H functionalization reactions is also expanding the scope of accessible thiazole derivatives.

Furthermore, the development of novel cycloaddition reactions involving the thiazole ring and the investigation of its reactivity in photochemical transformations are opening up new avenues for the synthesis of complex heterocyclic systems. These new reactivity modes are crucial for generating diverse molecular architectures for applications in drug discovery and materials science. numberanalytics.com

Automation and High-Throughput Synthesis Strategies for Derivatives

The demand for large libraries of compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis strategies for thiazole derivatives. nih.govresearchgate.net Flow chemistry, in particular, has emerged as a powerful tool for the rapid and efficient synthesis of heterocycles. strath.ac.uksci-hub.sespringerprofessional.demdpi.comnih.gov

Continuous flow reactors offer several advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.gov These features lead to improved reaction yields, higher purity of products, and enhanced reproducibility. nih.gov Flow chemistry setups can be readily automated, allowing for the rapid synthesis of a large number of analogues by systematically varying the starting materials. researchgate.net

This technology is being integrated with other high-throughput techniques, such as automated purification and biological screening, to create streamlined platforms for drug discovery. nih.gov The ability to rapidly generate and test large libraries of thiazole derivatives significantly accelerates the identification of new lead compounds with desired biological activities. nih.govnih.gov As the technology continues to advance, the automated synthesis of increasingly complex thiazole-containing molecules will become more commonplace, further fueling innovation in medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic protocols for preparing 4-((triisopropylsilyloxy)methyl)thiazole?

The synthesis typically involves silylation of a hydroxyl-containing thiazole precursor. For example, a related compound, 4-bromo-2-(triisopropylsilyloxy)toluene , was synthesized using chlorotriisopropylsilane (TIPSCl) and imidazole in DMF under ambient conditions for 21.5 hours . Purification via silica gel column chromatography (pentane eluent) yields the product. Adapting this method, the thiazole core could be functionalized with a hydroxymethyl group, followed by TIPS protection. Key steps include:

- Use of anhydrous conditions and imidazole as a base.

- Monitoring reaction progress via TLC or NMR.

- Isolation via aqueous workup (diethyl ether extraction, acid/brine washes).

Q. How is the purity and structure of this compound validated?

Characterization relies on:

- 1H/13C NMR : Peaks for triisopropylsilyl (TIPS) groups appear as multiplets at δ ~1.1–1.3 ppm (isopropyl CH3) and δ ~18–22 ppm (quaternary Si-C) .

- IR spectroscopy : Absorption bands for Si-O-C (~1266 cm⁻¹) and thiazole C=N (~1575 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z 342–344 for brominated analogs) and fragmentation patterns validate the structure .

Q. What are the primary research applications of this compound?

The TIPS-protected thiazole moiety serves as:

- A protecting group for alcohol functionalities in multistep syntheses, enabling selective deprotection under mild acidic conditions .

- An intermediate in medicinal chemistry for bioactive molecules, such as kinase inhibitors or antimicrobial agents, where thiazoles are pharmacophores .

Q. How stable is this compound under common laboratory conditions?

TIPS ethers are generally stable to basic and neutral conditions but hydrolyze under strong acids (e.g., HCl) or fluoride ions (e.g., TBAF). Storage recommendations:

- Inert atmosphere (N2/Ar) at –20°C to prevent oxidation or moisture ingress .

- Avoid prolonged exposure to light, as thiazoles may undergo photodegradation.

Q. What solvents and reaction conditions are compatible with this compound?

Compatible solvents include DMF, THF, and dichloromethane . Reactions requiring nucleophilic agents (e.g., Grignard reagents) should exclude protic solvents to prevent desilylation. Catalytic Pd couplings (e.g., Suzuki-Miyaura) are feasible, as demonstrated in thiazole-aryl syntheses .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the thiazole ring be addressed?

Steric hindrance from the TIPS group directs electrophilic substitutions to less hindered positions. For example, bromination or nitration occurs preferentially at the C5 position of the thiazole (opposite the bulky TIPS group). Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric maps .

Q. What strategies optimize yield in large-scale synthesis?

Key optimizations:

- Catalyst screening : Palladium(II) catalysts (e.g., PdCl2(PPh3)2) enhance coupling efficiency in thiazole-aryl bond formation, as shown in analogous syntheses .

- Solvent-free or microwave-assisted reactions reduce side products .

- Continuous flow systems improve heat/mass transfer for exothermic silylation steps.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from rotamers (due to hindered rotation around the Si-O bond) or trace impurities. Solutions include:

- Variable-temperature NMR to coalesce rotameric peaks.

- 2D NMR (COSY, HSQC) to assign ambiguous signals .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing thiazole ring enhances oxidative addition efficiency in Pd-catalyzed couplings. Steric effects from the TIPS group slow transmetallation but improve selectivity. Mechanistic studies using kinetic isotopic effects (KIE) or in situ IR monitoring can elucidate rate-determining steps .

Q. How does the TIPS group influence biological activity in derived analogs?

The TIPS moiety increases lipophilicity, enhancing membrane permeability in cell-based assays. However, it may reduce solubility in aqueous media. Structure-activity relationship (SAR) studies on deprotected analogs (e.g., hydroxymethyl-thiazoles) reveal critical roles of the free hydroxyl group in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.